2-{[6-(2H-1,3-benzodioxol-5-yl)pyridazin-3-yl]sulfanyl}-N-(3-fluorophenyl)acetamide
CAS No.: 893992-58-0
Cat. No.: VC7585395
Molecular Formula: C19H14FN3O3S
Molecular Weight: 383.4
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 893992-58-0 |
|---|---|
| Molecular Formula | C19H14FN3O3S |
| Molecular Weight | 383.4 |
| IUPAC Name | 2-[6-(1,3-benzodioxol-5-yl)pyridazin-3-yl]sulfanyl-N-(3-fluorophenyl)acetamide |
| Standard InChI | InChI=1S/C19H14FN3O3S/c20-13-2-1-3-14(9-13)21-18(24)10-27-19-7-5-15(22-23-19)12-4-6-16-17(8-12)26-11-25-16/h1-9H,10-11H2,(H,21,24) |
| Standard InChI Key | XTUVZGURUKVWTP-UHFFFAOYSA-N |
| SMILES | C1OC2=C(O1)C=C(C=C2)C3=NN=C(C=C3)SCC(=O)NC4=CC(=CC=C4)F |
Introduction
Structural and Molecular Analysis
Molecular Composition and Stereoelectronic Features
The compound’s molecular formula, C₁₉H₁₄FN₃O₃S, corresponds to a molecular weight of 383.4 g/mol. Its core structure integrates three key components:
-
Benzodioxol group: A 1,3-benzodioxole moiety contributes electron-rich aromaticity, enhancing π-π stacking interactions with biological targets.
-
Pyridazine ring: As a diazine heterocycle, this six-membered ring with two adjacent nitrogen atoms introduces polarity and hydrogen-bonding capacity .
-
Sulfanyl-acetamide bridge: The thioether (-S-) linkage and acetamide group (-NHCO-) provide conformational flexibility and sites for nucleophilic substitution or oxidation .
Quantum mechanical calculations reveal a HOMO-LUMO gap of ~4.5 eV, suggesting moderate reactivity suitable for targeted interactions without excessive instability . The fluorophenyl substituent at the acetamide terminus augments lipophilicity (logP ≈ 3.2), facilitating membrane permeability .
Substituent Effects on Physicochemical Properties
Comparative analyses of structural analogues demonstrate that substituents on the phenyl ring significantly influence solubility and bioactivity:
-
Fluorine at the 3-position (as in the parent compound) reduces basicity compared to chloro or methyl derivatives, favoring selective binding to hydrophobic enzyme pockets .
-
Chlorophenyl variants (e.g., CAS 893991-12-3) exhibit higher molecular weights (~399.85 g/mol) and increased halogen-bonding potential, correlating with enhanced antimicrobial activity .
-
Methyl or methoxy groups (e.g., CAS 872695-94-8) improve aqueous solubility by 15–20% but may sterically hinder target engagement .
Synthesis and Characterization
Synthetic Pathways
The synthesis typically follows a multi-step protocol involving:
-
Pyridazine ring formation: Condensation of 1,3-benzodioxol-5-yl hydrazine with maleic anhydride under acidic conditions yields the pyridazine core .
-
Sulfanyl linkage introduction: Thiolation via nucleophilic substitution using thiourea or Lawesson’s reagent attaches the sulfur atom to the pyridazine C3 position.
-
Acetamide coupling: Reaction of 3-fluorophenylamine with chloroacetyl chloride, followed by SN2 displacement with the sulfanyl-pyridazine intermediate, produces the final compound .
Optimized conditions include toluene as the solvent at 80°C and catalytic p-toluenesulfonic acid, achieving yields of 68–72%. Microwave-assisted synthesis reduces reaction times by 40% but requires stringent temperature control to prevent decomposition .
Analytical Characterization
-
NMR spectroscopy: ¹H NMR (400 MHz, DMSO-d₆) displays characteristic signals at δ 7.85 (pyridazine H-5), δ 6.95–7.25 (benzodioxol aromatic protons), and δ 10.2 (amide NH) .
-
Mass spectrometry: ESI-MS confirms the molecular ion peak at m/z 383.4 [M+H]⁺, with fragmentation patterns consistent with sulfanyl bond cleavage.
-
HPLC purity: Reverse-phase chromatography (C18 column, acetonitrile/water) demonstrates >95% purity, critical for biological assays .
Biological Activity and Mechanisms
Antimicrobial and Anticancer Activity
Against Mycobacterium tuberculosis H37Rv, the compound exhibits a MIC of 5.71 μM, outperforming ethambutol (MIC = 7.2 μM) and approaching isoniazid (MIC = 0.2 μM) . The benzodioxol group likely enhances penetration through the mycobacterial lipid bilayer . In breast cancer (MCF-7) cells, it induces apoptosis via caspase-3 activation (EC₅₀ = 18.4 μM), though potency lags behind doxorubicin (EC₅₀ = 0.5 μM) .
Pharmacological Implications and Comparative Analysis
Structural Analogues and Activity Trends
A comparative study of six analogues highlights the impact of substituents:
| Substituent | Molecular Weight (g/mol) | α-Amylase IC₅₀ (μM) | M. tuberculosis MIC (μM) |
|---|---|---|---|
| 3-Fluorophenyl | 383.4 | 12.3 | 5.71 |
| 4-Chlorophenyl | 399.85 | 14.9 | 4.85 |
| 2-Methylphenyl | 397.4 | 18.2 | 8.12 |
| 3-Trifluoromethyl | 430.4 | 22.7 | 6.95 |
Key trends:
-
Chlorophenyl derivatives show superior antimicrobial activity due to enhanced halogen bonding .
-
Bulky substituents (e.g., trifluoromethyl) reduce enzyme affinity but improve metabolic stability .
Toxicity and Pharmacokinetics
In vitro cytotoxicity assays (HepG2 cells) reveal a CC₅₀ > 100 μM, indicating favorable safety margins . Pharmacokinetic profiling in rats demonstrates moderate oral bioavailability (42%), with a plasma half-life of 2.3 hours and primary hepatic metabolism via CYP3A4 .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume